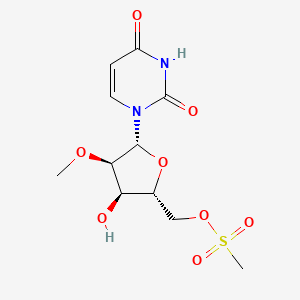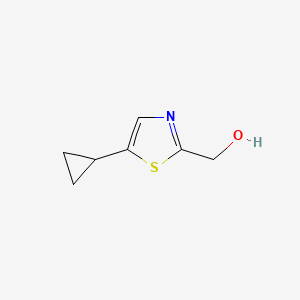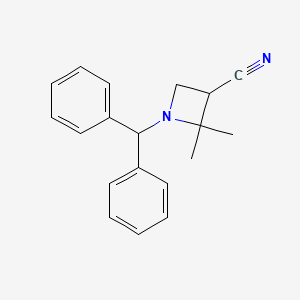
((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)methyl methanesulfonate: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a methanesulfonate group, and a dihydropyrimidinyl moiety. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)methyl methanesulfonate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the dihydropyrimidinyl group. The final step involves the addition of the methanesulfonate group under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow systems to enhance yield and purity. The process is optimized to minimize by-products and ensure scalability. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the dihydropyrimidinyl moiety, potentially converting it to a more saturated form.
Substitution: The methanesulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed under mild conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. Its ability to form hydrogen bonds and participate in enzymatic reactions makes it a valuable tool in biochemical studies.
Medicine: The compound has potential applications in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of ((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)methyl methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The dihydropyrimidinyl moiety is particularly important for its biological activity, as it can mimic natural substrates and inhibit enzymatic processes. The methanesulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds:
Diethyl malonate: Known for its use in the synthesis of barbiturates and other pharmaceuticals.
Fenofibrate related compound A: Used as a reference standard in pharmaceutical research.
Uniqueness: ((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)methyl methanesulfonate stands out due to its combination of a tetrahydrofuran ring and a dihydropyrimidinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C11H16N2O8S |
|---|---|
Molecular Weight |
336.32 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C11H16N2O8S/c1-19-9-8(15)6(5-20-22(2,17)18)21-10(9)13-4-3-7(14)12-11(13)16/h3-4,6,8-10,15H,5H2,1-2H3,(H,12,14,16)/t6-,8-,9-,10-/m1/s1 |
InChI Key |
YDTJTAFQFCBRNG-PEBGCTIMSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COS(=O)(=O)C)O |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)COS(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2H-Imidazo[4,5-f][1,3]benzoxazole](/img/structure/B12935313.png)

